2-Isopropylsulfanyl-9-phenethyl-9H-1,3,4,9-tetraaza-fluorene
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Overview
Description
5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring, with additional phenylethyl and propan-2-ylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazine derivative with an indole derivative under specific conditions that promote the formation of the fused ring system. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and prolonged reaction times to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for efficiency and yield, incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazino[5,6-b]quinoxaline: Another fused triazine compound with a quinoxaline ring instead of an indole ring.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with a similar fused ring structure but different substituents and biological activities.
Uniqueness
5-(2-phenylethyl)-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents and the combination of a triazine and indole ring
Properties
Molecular Formula |
C20H20N4S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-(2-phenylethyl)-3-propan-2-ylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C20H20N4S/c1-14(2)25-20-21-19-18(22-23-20)16-10-6-7-11-17(16)24(19)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |
InChI Key |
LQLRRKSTIQVUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=CC=CC=C3N2CCC4=CC=CC=C4)N=N1 |
Origin of Product |
United States |
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